molecular formula C7H3Cl2N3 B11791033 2,5-Dichloropyrido[2,3-d]pyridazine

2,5-Dichloropyrido[2,3-d]pyridazine

Cat. No.: B11791033
M. Wt: 200.02 g/mol
InChI Key: MRXMFJTUYNZFIB-UHFFFAOYSA-N
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Description

2,5-Dichloropyrido[2,3-d]pyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their unique structure, which includes two adjacent nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloropyrido[2,3-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,5-dichloropyridine with hydrazine hydrate, followed by cyclization to form the desired pyridazine ring. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloropyrido[2,3-d]pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2,5-Dichloropyrido[2,3-d]pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,5-Dichloropyrido[2,3-d]pyridazine exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential. The exact molecular targets and pathways involved depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound with two adjacent nitrogen atoms in a six-membered ring.

    Pyrimidine: A similar heterocycle with nitrogen atoms at positions 1 and 3.

    Pyrazine: Another related compound with nitrogen atoms at positions 1 and 4.

Uniqueness

2,5-Dichloropyrido[2,3-d]pyridazine is unique due to the presence of chlorine atoms at positions 2 and 5, which can significantly influence its chemical reactivity and biological activity. This substitution pattern can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in various biological applications .

Properties

Molecular Formula

C7H3Cl2N3

Molecular Weight

200.02 g/mol

IUPAC Name

2,5-dichloropyrido[2,3-d]pyridazine

InChI

InChI=1S/C7H3Cl2N3/c8-6-2-1-4-5(11-6)3-10-12-7(4)9/h1-3H

InChI Key

MRXMFJTUYNZFIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=CN=NC(=C21)Cl)Cl

Origin of Product

United States

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